molecular formula C17H22N2O3 B2798831 N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide CAS No. 1252526-59-2

N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide

Cat. No. B2798831
CAS RN: 1252526-59-2
M. Wt: 302.374
InChI Key: CGLIUMJJKXLIBA-UHFFFAOYSA-N
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Description

N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields of research.

Mechanism of Action

The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has also been shown to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis.
Biochemical and physiological effects:
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of oxidative stress, and modulation of inflammatory responses. N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has also been shown to have low toxicity and high bioavailability, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A is its low toxicity and high bioavailability, which makes it a safe and effective compound for in vitro and in vivo experiments. However, one of the limitations of N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for research on N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A, including the identification of its molecular targets, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent in various diseases. Additionally, further research is needed to understand the long-term effects of N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A and its potential interactions with other drugs. Overall, N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A shows great potential for further research and development in various fields of science.

Synthesis Methods

N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A can be synthesized through a multistep process involving the reaction of oxolan-3-ylmethylamine with 2,3-dimethylphenol and subsequent reaction with cyanoacetic acid followed by esterification with 3-(2,3-dimethylphenoxy)propanol. The final product is obtained through a reaction with hydrochloric acid and purification by column chromatography.

Scientific Research Applications

N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has shown promising results in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In neuroprotection, N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In inflammation, N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has been shown to reduce the production of inflammatory cytokines and improve the symptoms of inflammatory diseases.

properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12-4-3-5-16(13(12)2)22-9-7-17(20)19-15(10-18)14-6-8-21-11-14/h3-5,14-15H,6-9,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLIUMJJKXLIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCC(=O)NC(C#N)C2CCOC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide

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